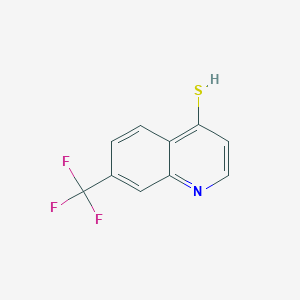

7-(trifluoromethyl)quinoline-4-thiol

Description

7-(Trifluoromethyl)quinoline-4-thiol (CAS: 64415-07-2) is a quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 7 and a thiol (-SH) group at position 3. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and modulates electronic effects on the quinoline core. The thiol group at position 4 provides a reactive site for further functionalization, such as nucleophilic substitutions or metal coordination, making it a versatile intermediate in drug discovery .

Properties

IUPAC Name |

7-(trifluoromethyl)quinoline-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWDEWRMEKXOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of zinc finger BED domain-containing protein 8 involves recombinant DNA technology. This method includes the insertion of the ZBED8 gene into an expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as affinity chromatography. Industrial production methods for proteins like ZBED8 typically involve large-scale fermentation processes, followed by purification and quality control steps to ensure the protein’s integrity and functionality .

Chemical Reactions Analysis

Thiol-Related Reactivity

The thiol group (-SH) at position 4 participates in characteristic sulfur-based reactions:

1.1 Oxidation Reactions

The thiol group oxidizes to form disulfide bonds under mild oxidative conditions (e.g., air/O₂ or I₂), critical for dimerization or polymer formation:

This reaction is reversible under reducing agents like dithiothreitol (DTT) .

1.2 Alkylation/Acylation

The thiol group reacts with alkyl halides or acyl chlorides to form thioethers or thioesters, enhancing stability for biological studies:

Common alkylating agents include methyl iodide or benzyl bromide .

Quinoline Ring Reactivity

The quinoline core undergoes electrophilic substitution, influenced by the electron-withdrawing trifluoromethyl group:

2.1 Nitration/Sulfonation

Directed by the trifluoromethyl group (-CF₃), electrophilic attacks occur at positions 5 or 8. Nitration with HNO₃/H₂SO₄ yields nitro derivatives, while sulfonation produces sulfonic acids .

2.2 Halogenation

Bromination or chlorination occurs under controlled conditions, favoring position 3 due to resonance effects from the thiol group.

Coordination Chemistry

The thiol/thione tautomerism (C-SH ↔ C=S) enables metal coordination. Studies suggest chelation with transition metals like Cu(II) or Pt(II), forming complexes with potential catalytic or therapeutic properties :

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | O₂, I₂ | Disulfide dimer | Polymer precursors |

| Alkylation | CH₃I, K₂CO₃ | 4-(Methylthio)quinoline | Stabilized intermediates |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | Bioactive compound synthesis |

| Metal Coordination | CuCl₂, ethanol, reflux | Cu(II)-thiolate complex | Catalysis/Medicinal chemistry |

Stability and Side Reactions

-

Hydrolysis : The thiol group resists hydrolysis under neutral conditions but degrades in strong acids/bases .

-

Thermal Decomposition : Decomposes above 307°C, releasing HF and sulfur oxides .

-

Light Sensitivity : Prolonged UV exposure accelerates oxidation to sulfonic acid derivatives .

Biological Interaction Pathways

The compound’s reactivity underpins its bioactivity:

Scientific Research Applications

Chemistry

7-(Trifluoromethyl)quinoline-4-thiol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

The compound has been used to investigate biological mechanisms, particularly in lipid metabolism. Notably, it has been employed in studies examining the generation of lipid-poor particles from high-density lipoprotein (HDL) induced by cholesteryl ester transfer protein (CETP) .

Case Study: CETP Mechanism

- Objective : To understand HDL remodeling.

- Findings : The compound was found to influence lipid transfer processes, highlighting its potential role in cardiovascular research.

Antimicrobial Activity

Recent studies indicate that quinoline derivatives exhibit broad-spectrum antimicrobial activity. This compound has shown effectiveness against various pathogens:

| Pathogen Tested | Activity Observed |

|---|---|

| Escherichia coli | Inhibition of growth at low concentrations |

| Staphylococcus aureus | Significant antibacterial effect |

Anticancer Activity

Research has demonstrated the anticancer potential of this compound, particularly its ability to inhibit tumor cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis via mitochondrial pathway |

| HeLa | 20.5 | Cell cycle arrest at G2/M phase |

The biological activity is attributed to the compound's ability to interact with specific molecular targets within cells, particularly through covalent bonding with reactive cysteine residues in proteins.

Industrial Applications

In the industrial context, this compound is utilized as a catalyst in various organic synthesis reactions. Its properties make it suitable for enhancing reaction rates and yields in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of zinc finger BED domain-containing protein 8 involves its ability to bind to specific DNA sequences through its zinc finger motifs. This binding can regulate the transcription of target genes by either activating or repressing their expression. The protein may also interact with other proteins and participate in signaling pathways that control various cellular processes. The molecular targets and pathways involved include transcription factors, co-regulators, and components of the chromatin remodeling machinery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxy-7-(trifluoromethyl)quinoline

- Structure : Position 4 has a hydroxyl (-OH) group instead of a thiol.

- Synthesis: Prepared via hydrolysis of 4-chloro-7-trifluoromethylquinoline or direct substitution reactions .

- Properties :

- Applications : Evaluated as a precursor for anticancer agents but shows lower reactivity in functionalization steps .

7-Chloroquinoline-4-thiol Derivatives

- Structure : The -CF₃ group is replaced with -Cl at position 5.

- Synthesis: Achieved via nucleophilic substitution of 4-chloroquinoline with thiols in ethanol under reflux (yields: 52–65%) .

- Activity: Demonstrated potent antiproliferative activity against cancer cell lines (e.g., MCF-7) .

4-Aminoquinoline Analogues with -CF₃ Substitutions

- Structure: Position 4 bears an amino (-NH₂) group instead of -SH.

- Activity: Compounds like 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine showed moderate anticancer activity (IC₅₀: 10–20 µM) against breast cancer cells . The -NH₂ group facilitates hydrogen bonding with biological targets but is less reactive than -SH in covalent modifications .

Fluorinated Quinoline Derivatives

- Structure : 7-Fluoro or 6-fluoro substituents instead of -CF₃.

- Synthesis Challenges: 7-Fluoroquinolines undergo undesired nucleophilic substitutions with amines, complicating synthesis .

- Activity : 7-Fluoro analogues exhibit lower antimalarial and anticancer activity compared to -CF₃ or -Cl derivatives, attributed to reduced electron-withdrawing effects and steric hindrance .

Comparative Analysis Table

Key Research Findings

- Synthetic Challenges: The thiol group in this compound requires careful handling due to oxidation sensitivity. Its synthesis via P₂S₅-mediated thiolation yields only 25%, highlighting the need for optimized protocols .

- Biological Performance : While 7-chloro derivatives outperform -CF₃ analogues in antiproliferative assays, the -CF₃ group enhances resistance to enzymatic degradation, a critical factor in drug design .

- Electron-Withdrawing Effects: The -CF₃ group increases the quinoline core’s electrophilicity, facilitating interactions with electron-rich biological targets compared to -Cl or -F substituents .

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing 7-(trifluoromethyl)quinoline-4-thiol, and how can reaction yields be optimized?

- Methodology : A common route involves treating 2-(trifluoromethyl)quinoline-4-thiol with P₂S₅ in pyridine at 100°C for 2 hours, followed by purification via flash chromatography (CH₂Cl₂ eluent). However, yields are typically low (~25%) due to side reactions and incomplete sulfurization .

- Optimization Strategies :

- Explore alternative sulfurizing agents (e.g., Lawesson’s reagent) to improve selectivity.

- Monitor reaction progress using TLC or LCMS to identify intermediate byproducts .

- Adjust solvent polarity (e.g., DMF or THF) to enhance solubility of intermediates.

Q. How can the purity and structure of this compound be validated?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~120-125 ppm in ¹³C NMR) and thiol proton (δ ~3.5-4.5 ppm in ¹H NMR) .

- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230) and monitor degradation products .

- Elemental Analysis : Validate sulfur content to confirm thiol functionality.

Q. What are the key reactivity patterns of the thiol group in this compound?

- Reactivity Profile :

- Nucleophilic Substitution : The thiol group reacts with alkyl halides or maleimides (e.g., fluorogenic reagents) to form stable thioethers, useful for bioconjugation .

- Oxidation : Susceptible to oxidation by H₂O₂ or I₂, forming disulfide bridges. Control pH (neutral to slightly acidic) to prevent over-oxidation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in QSAR studies?

- Hammett Analysis : The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent (σₚ ≈ 0.54), which polarizes the quinoline ring, enhancing electrophilic aromatic substitution at the 3-position. This can be modeled using Hammett’s linear free-energy relationship (LFER) to predict reaction outcomes .

- Computational Insights : DFT calculations (e.g., B3LYP/6-31G*) reveal reduced electron density at the sulfur atom, explaining its nucleophilic limitations .

Q. What mechanistic pathways govern the condensation reactions of this compound with urea/thiourea derivatives?

- Mechanism :

- Step 1 : Deprotonation of the thiol group under basic conditions (e.g., triethylamine) to form a thiolate ion.

- Step 2 : Nucleophilic attack on carbonyl carbons of urea/thiourea, followed by cyclization to form pyrazoloquinoline or oxazinoquinoline derivatives.

- Key Data : Second-order rate constants for derivatization vary with substituent electronic effects (e.g., k₂ ≈ 0.15 M⁻¹s⁻¹ for thiourea) .

Q. How can this compound be applied in the design of cyanine dyes for spectral tuning?

- Application : this compound serves as a precursor for methoxy-substituted TO (thiazole orange) dyes. The CF₃ group red-shifts absorption/emission spectra by ~20 nm compared to non-fluorinated analogues, enabling near-infrared imaging applications.

- Synthetic Protocol : Condensation with 5-methoxy-2-methylbenzothiazole in methanol yields CH₃O-TO-CF₃, with λₐᵦₛ = 650 nm and λₑₘ = 720 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.